molecular formula C19H25NO4 B8359237 1-tert-Butyl 3-ethyl 4-phenyl-5,6-dihydropyridin-1,3(2H)-dicarboxylate

1-tert-Butyl 3-ethyl 4-phenyl-5,6-dihydropyridin-1,3(2H)-dicarboxylate

Cat. No. B8359237
M. Wt: 331.4 g/mol
InChI Key: PWNGZODWBPPGBE-UHFFFAOYSA-N
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Patent
US08389511B2

Procedure details

1-tert-Butyl 3-ethyl 4-phenyl-5,6-dihydropyridin-1,3(2H)-dicarboxylate (7.07 g) was dissolved in ethanol (50 ml), and thereto was added 1M aqueous sodium hydroxide solution (50 ml), and the mixture was refluxed for 2 hours. The reaction solution was concentrated under reduced pressure, and thereto was added 1M aqueous sodium hydroxide solution and ethyl acetate for separation. To the organic layer was added 1M aqueous sodium hydroxide solution for separation, and the aqueous layers were combined, and the pH value thereof was adjusted to pH<2 by the addition of 2M hydrochloric acid. The mixture was extracted with chloroform, and the organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure to give the title compound (5.63 g).
Quantity
7.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][C:8]=2[C:20]([O:22]CC)=[O:21])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>C(O)C>[C:16]([O:15][C:13]([N:10]1[CH2:11][CH2:12][C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[C:8]([C:20]([OH:22])=[O:21])[CH2:9]1)=[O:14])([CH3:19])([CH3:17])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
7.07 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(CN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
was added 1M aqueous sodium hydroxide solution and ethyl acetate
CUSTOM
Type
CUSTOM
Details
for separation
ADDITION
Type
ADDITION
Details
To the organic layer was added 1M aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
for separation
ADDITION
Type
ADDITION
Details
the pH value thereof was adjusted to pH<2 by the addition of 2M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(=C(CC1)C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.63 g
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.